(R)-1-(Thiazol-2-YL)ethanamine
Description
Significance of Chiral Thiazole-Containing Amines in Modern Chemical Research
Chiral amines are crucial structural components in a vast array of biologically active compounds, including a significant percentage of small-molecule pharmaceuticals, fine chemicals, and agrochemicals. nih.gov Their presence is fundamental to the efficacy of these molecules. nih.gov Thiazoline and thiazole (B1198619) heterocycles are identified as "privileged motifs" frequently found in numerous peptide-derived natural products with notable biological interest. nih.govresearchgate.net The combination of a chiral amine and a thiazole ring, as seen in (R)-1-(Thiazol-2-YL)ethanamine, creates a building block of considerable interest for synthetic and medicinal chemistry. nih.govsmolecule.com
These chiral thiazole-containing amines serve as valuable starting materials or intermediates in the synthesis of more complex molecules, including natural products and novel therapeutic agents. nih.gov The development of efficient and reliable methods for synthesizing optically pure thiazole building blocks is a significant goal in organic chemistry, as it enables structure-activity relationship studies and the potential for industrial production of new drugs. nih.gov The thiazole ring itself is a versatile scaffold, and its derivatives are known to exhibit a wide range of pharmacological activities. researchgate.netbohrium.com Consequently, chiral amines incorporating this heterocycle are key targets in drug discovery and development. nih.gov
Academic Importance of Stereoselective Synthesis
Stereoselective synthesis is a cornerstone of modern organic chemistry, allowing for the preferential formation of one stereoisomer over others. wisdomlib.org This control over the three-dimensional arrangement of atoms is critically important, particularly in the synthesis of chiral compounds. wisdomlib.orgnumberanalytics.com The biological activity, efficacy, and even toxicity of many pharmaceutical compounds are highly dependent on their stereochemistry. numberanalytics.comnumberanalytics.com Therefore, the ability to synthesize a specific enantiomer, such as the (R)-enantiomer of 1-(Thiazol-2-yl)ethanamine (B1319738), is of paramount academic and industrial importance.
The pursuit of stereoselectivity has driven the development of numerous innovative synthetic strategies, including the use of chiral catalysts and auxiliaries. numberanalytics.comresearchgate.net Achieving high stereoselectivity is essential for the total synthesis of complex natural products and pharmaceuticals, which often contain multiple stereocenters. numberanalytics.com The academic challenge lies in creating efficient and practical methods that provide high yields and high enantiomeric purity. researchgate.net The development of such methodologies not only advances the field of organic synthesis but also facilitates the exploration of the biological properties of stereochemically pure compounds. rsc.org
Overview of the Thiazole Moiety in Medicinal and Agrochemical Contexts
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a fundamental structural unit in a multitude of compounds with significant applications in medicine and agriculture. nih.govkuey.net Its aromatic nature and multiple reactive sites make it a versatile scaffold for chemical modification. nih.govnih.gov
In Medicinal Chemistry: The thiazole moiety is a key component in numerous clinically approved drugs. researchgate.netnih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netbohrium.comfabad.org.tr The presence of the thiazole ring can enhance a molecule's therapeutic efficacy and target specificity. kuey.net Notable examples of thiazole-containing drugs include the anticancer agent Dasatinib and the antiretroviral drug Ritonavir. researchgate.net
In Agrochemicals: Thiazole derivatives also play a crucial role in the agricultural industry as active ingredients in pesticides, herbicides, and fungicides. kuey.netontosight.ai These compounds are effective in protecting crops from various pests and diseases, thereby improving agricultural productivity. kuey.net The development of thiazole-based agrochemicals is an active area of research, with a focus on creating "green pesticides" that exhibit low toxicity and high biological activity. acs.orgnih.gov Commercially available agrochemicals containing a thiazole moiety include the insecticide Thiamethoxam and the fungicide Thiabendazole. researchgate.net
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₂S |
| Molar Mass | 128.19 g/mol |
| Appearance | Pale yellow liquid (unbound form) |
| Chirality | (R)-enantiomer |
This data is compiled from multiple sources describing the general properties of thiazole derivatives and the specific compound. smolecule.comfabad.org.trnih.gov
Table 2: Applications of the Thiazole Moiety
| Field | Application Examples | Reference Compounds |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory | Dasatinib, Ritonavir, Sulfathiazole |
| Agrochemicals | Insecticides, Fungicides, Herbicides | Thiamethoxam, Thiabendazole, Ethaboxam |
This table summarizes information from sources detailing the wide-ranging uses of thiazole derivatives. researchgate.netkuey.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLTCNKKZZNIC-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293505 | |
| Record name | (αR)-α-Methyl-2-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623143-43-1 | |
| Record name | (αR)-α-Methyl-2-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623143-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-2-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthesis and Preparation Methodologies of R 1 Thiazol 2 Yl Ethanamine
Enantioselective Synthesis Approaches
Directly producing the single, desired enantiomer is often the most efficient route in chemical synthesis. For (R)-1-(thiazol-2-yl)ethanamine, this is primarily achieved through the asymmetric reduction of its ketone precursor, 2-acetylthiazole.
The asymmetric reduction of prochiral ketones is a powerful method for creating chiral alcohols, which can then be converted to the desired amine. wikipedia.org The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this, utilizing a chiral oxazaborolidine catalyst to stereoselectively reduce ketones. wikipedia.orgorganic-chemistry.orgresearchgate.net
The CBS reduction employs a catalyst, typically derived from a chiral amino alcohol like proline, in combination with a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂). alfa-chemistry.comnrochemistry.com The mechanism involves the formation of a complex between the oxazaborolidine catalyst and the borane. nrochemistry.com This complex then coordinates to the ketone (2-acetylthiazole) in a sterically controlled manner, positioning the ketone for a face-selective hydride transfer from the borane. alfa-chemistry.comnrochemistry.com This process results in the formation of the corresponding chiral alcohol with high enantiomeric excess (ee). alfa-chemistry.com The resulting (R)-1-(thiazol-2-yl)ethanol can then be converted to this compound through standard functional group transformations.
Enzymatic methods offer a green chemistry alternative for asymmetric ketone reduction. nih.gov Biocatalysis can provide high selectivity under mild reaction conditions. nih.gov Reductase enzymes, often from microorganisms like Saccharomyces cerevisiae, can reduce 2-acetylthiazole to the chiral alcohol. nih.gov These enzymatic reactions are known for their high enantioselectivity, often yielding the product with excellent ee. nih.gov
Table 1: Asymmetric Reduction of 2-Acetylthiazole
| Method | Catalyst/Enzyme | Reducing Agent | Product | Key Features |
|---|---|---|---|---|
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine (e.g., Me-CBS) | Borane (BH₃·THF) | (R)-1-(Thiazol-2-yl)ethanol | High enantioselectivity (>95% ee), broad substrate scope. alfa-chemistry.com |
| Enzymatic Reduction | Reductase (e.g., from yeast) | NAD(P)H (regenerated in situ) | (R) or (S)-1-(Thiazol-2-yl)ethanol | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov |
An alternative strategy involves the initial non-selective synthesis of the amine followed by separation of the enantiomers. Reductive amination of 2-acetylthiazole with an amine source, such as ammonia (B1221849), in the presence of a reducing agent (e.g., sodium cyanoborohydride) produces racemic 1-(thiazol-2-yl)ethanamine (B1319738).
The resulting racemic mixture must then be resolved to isolate the (R)-enantiomer. This is typically accomplished by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a derivative. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the pure this compound.
Racemic Synthesis Routes Leading to this compound Precursors
The synthesis of the thiazole (B1198619) ring is fundamental to producing the precursors for this compound. Several classic and modern synthetic methods are employed to construct the thiazole scaffold.
One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. clockss.org The Hantzsch thiazole synthesis is a cornerstone method for creating thiazole rings and can be adapted into a one-pot procedure. nih.govacgpubs.org This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net One-pot variations can start from the ketone itself, which is halogenated in situ before the addition of the thioamide. clockss.org For instance, an aromatic methyl ketone can be treated with a brominating agent like copper(II) bromide, followed by reaction with a thiourea (B124793) in a single vessel to yield a 2-aminothiazole (B372263) derivative. clockss.org Multicomponent reactions, where three or more reactants are combined in a single step, also provide efficient one-pot access to complex thiazole derivatives. acgpubs.orgnih.gov
Table 2: One-Pot Thiazole Synthesis Example
| Reactant 1 | Reactant 2 | Reactant 3 / Reagent | Solvent | Product Type |
|---|---|---|---|---|
| Aromatic Methyl Ketone | Thiourea | Copper(II) Bromide | Ethanol | 4-Aryl-2-aminothiazole clockss.org |
| α-Bromoketone | Thiosemicarbazide | Carbonyl Compound | Ethanol | Substituted Hydrazino-thiazole acgpubs.org |
The most widely used method for constructing the thiazole core is the Hantzsch synthesis, which relies on the reaction between an α-halocarbonyl compound and a thioamide or thiourea. wikipedia.orgnih.gov To synthesize precursors for 1-(thiazol-2-yl)ethanamine, a common starting material is a 2-bromo-acetyl derivative which reacts with a thioamide. For example, 2-bromo-1-(4-substituted-phenyl)ethanone can react with a substituted thiourea to form N,4-disubstituted-thiazol-2-amines. nanobioletters.com The initial bromination of the ketone is a critical step in preparing the α-haloketone required for this cyclization. nih.govnih.gov This approach allows for significant diversity in the final thiazole product by varying both the ketone and the thioamide components.
Condensation Reactions with 2-Aminothiazole Precursors
The synthesis of the 2-aminothiazole core is a foundational step in accessing a wide range of derivatives, including the target compound, this compound. A predominant method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone with a thiourea or thioamide derivative. rsc.org By selecting appropriately substituted starting materials, this method allows for the creation of diverse 2-aminothiazole scaffolds. semanticscholar.org
For instance, the reaction between a substituted thiourea and a 2-bromo-1-phenylethanone derivative can be optimized to produce N-aryl-4-phenylthiazol-2-amines in high yields. nanobioletters.com Key to this synthesis is the choice of solvent and base, with combinations like potassium carbonate in dimethylformamide (DMF) often providing excellent results and shorter reaction times. nanobioletters.com Once the 2-aminothiazole nucleus is formed, further chemical modifications are required to introduce the chiral 1-aminoethyl group at the 2-position. This typically involves a multi-step sequence, as a direct condensation of a 2-aminothiazole precursor to form the specific chiral side chain is not a standard approach. The synthesis of related structures has been achieved through the reaction of 2-bromo-1-(thiazol-4-yl)ethanone with various amines, followed by further transformations.
Enantiomeric Resolution Techniques for this compound
Since many synthetic routes produce a racemic mixture of 1-(thiazol-2-yl)ethanamine, the separation of the desired (R)-enantiomer from the (S)-enantiomer is a critical step. Several powerful techniques are employed for this purpose.
Diastereomeric Salt Formation and Fractional Crystallization Methods
A well-established and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts. diva-portal.org This technique leverages the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, possess different physicochemical properties, most importantly, different solubilities in a given solvent. rsc.org
The process involves dissolving the racemic amine and the resolving agent in a suitable solvent and allowing the solution to cool. The less soluble diastereomeric salt will preferentially crystallize, leaving the more soluble salt in the mother liquor. After separation by filtration, the enantiomerically pure amine can be liberated from the salt by treatment with a base. The efficiency of this resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. rsc.orgclockss.org
Table 1: Common Chiral Resolving Agents for Diastereomeric Salt Formation of Amines
| Resolving Agent | Chemical Class | Typical Solvents |
|---|---|---|
| (+)-Tartaric Acid | Dicarboxylic Acid | Water, Methanol, Ethanol |
| (-)-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Ethanol, Acetone, Acetonitrile |
| (1R)-(-)-10-Camphorsulfonic acid | Sulfonic Acid | Ethanol, Isopropanol |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Water, Alcohols |
| (S)-Naproxen | Carboxylic Acid (NSAID) | Alcohols, Ethyl Acetate |
Chromatographic Resolution Techniques (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.com The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. This leads to different retention times for each enantiomer, allowing for their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose coated on a silica support, are particularly effective for resolving a broad range of chiral compounds, including amines and heterocyclic structures. mdpi.comnih.gov The separation is achieved by carefully selecting the mobile phase, which typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol or ethanol. The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation. mdpi.com
Table 2: Illustrative Conditions for Chiral HPLC Separation of Amines
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection |
|---|---|---|---|
| CHIRALCEL OD-H® (Cellulose-based) | n-Hexane / Isopropanol (90:10) | 1.0 | UV at 254 nm |
| CHIRALPAK AD® (Amylose-based) | n-Hexane / Ethanol (80:20) | 0.8 | UV at 230 nm |
| LUX Cellulose-3® | n-Hexane / Isopropanol / MtBE (80:10:10) | 1.2 | UV at 254 nm |
| Chirobiotic T (Teicoplanin-based) | Methanol / Acetic Acid / Triethylamine | 1.0 | UV at 260 nm |
Kinetic Resolution Strategies (e.g., Enzymatic Kinetic Resolution)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a different rate than the other with a chiral catalyst or reagent, allowing for their separation. diva-portal.org This method is predicated on the difference in the energy of the transition states formed by each enantiomer with the chiral catalyst. Enzymatic Kinetic Resolution (EKR) is a particularly powerful subset of this strategy, utilizing the high stereoselectivity of enzymes. nih.gov
For racemic amines, a common and effective EKR method is lipase-catalyzed N-acylation. mdpi.com Lipases, such as Candida antarctica Lipase (B570770) B (CALB), can selectively catalyze the transfer of an acyl group from an acyl donor (e.g., ethyl acetate) to one of the amine enantiomers. nih.gov For example, the enzyme might preferentially acylate the (R)-enantiomer to form an amide, leaving the (S)-enantiomer largely unreacted. The resulting amide and the unreacted amine can then be separated by standard techniques like extraction or chromatography. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%. researchgate.net Other enzymes, such as monoamine oxidases (MAO), have also been employed for the kinetic resolution of thiazole-containing heterocycles. nih.gov
Table 3: Parameters in Enzymatic Kinetic Resolution of Chiral Amines
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Outcome |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Ethyl Acetate | Toluene | 30-50 | High enantioselectivity for one enantiomer |
| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Diisopropyl Ether | 40 | Good conversion and enantiomeric excess |
| Pig Liver Esterase (PLE) | Methyl Methoxyacetate | Phosphate Buffer | 25-37 | Hydrolysis of a corresponding racemic ester |
| MAO-N D11 Variant | (Oxidative) | DMF/Phosphate Buffer | 37 | High enantiomeric excess (94%) of remaining amine nih.gov |
Crystallization-Induced Asymmetric Transformation
Crystallization-Induced Asymmetric Transformation (CIAT) is an advanced resolution technique that can theoretically convert an entire racemic mixture into a single enantiomer, thus achieving yields of up to 100%. This process is a type of dynamic kinetic resolution. It combines the selective crystallization of one diastereomeric salt (as in fractional crystallization) with the simultaneous racemization of the undesired enantiomer remaining in the solution.
For this method to be successful, the undesired enantiomer in the mother liquor must be continuously converted back to the racemic mixture. As the less soluble, desired diastereomer crystallizes, it shifts the equilibrium, driving the conversion of the undesired enantiomer into the desired one, which then also crystallizes. This requires a reversible equilibrium between the two enantiomers under the crystallization conditions, which can sometimes be achieved by heating or by adding a catalytic amount of a racemizing agent.
Optimization of Synthetic Parameters for Enantiopurity and Yield
Achieving high enantiopurity (typically measured as enantiomeric excess, or ee) and chemical yield is paramount. This requires careful optimization of all reaction and separation parameters.
Diastereomeric Salt Resolution: The choice of resolving agent is crucial; an ideal agent forms a highly crystalline, stable salt with one enantiomer while the other salt remains soluble. rsc.org The solvent system is equally important, as it dictates the absolute and relative solubilities of the diastereomeric salts. Optimization involves screening various solvents and solvent mixtures. The temperature profile during crystallization, including the cooling rate, can significantly impact crystal size, purity, and yield. The stoichiometry between the racemic amine and the resolving agent is also optimized to maximize the recovery of the desired enantiomer.
Chromatographic Resolution: For chiral HPLC, optimization focuses on maximizing the resolution factor (Rs) between the two enantiomer peaks. This is achieved by screening different CSPs to find one with sufficient enantiorecognition. mdpi.com Subsequently, the mobile phase composition (the ratio of alkane to alcohol) is finely tuned. Modifying the mobile phase with small amounts of acidic or basic additives can also dramatically improve peak shape and resolution. Temperature and flow rate are adjusted to balance separation efficiency with analysis time.
Enzymatic Kinetic Resolution: The success of EKR depends on several factors. A screening process is often used to identify the most selective enzyme from a library. nih.gov The choice of acyl donor and solvent can influence both the reaction rate and the enzyme's enantioselectivity. nih.gov Temperature is controlled to maintain enzyme activity and stability. The reaction is carefully monitored to be stopped at or near 50% conversion, as proceeding further will decrease the enantiomeric excess of both the product and the remaining starting material. researchgate.net
Influence of Reaction Temperature and Solvent Polarity
Reaction Temperature: In asymmetric synthesis, lower reaction temperatures generally favor higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers is more pronounced at lower temperatures, allowing the catalyst to exert more effective stereocontrol. For instance, in asymmetric transfer hydrogenation reactions, reducing the temperature from 60°C to room temperature can increase the enantiomeric excess (ee) by several percentage points. However, this enhancement in selectivity often comes at the cost of a longer reaction time. Conversely, elevating the temperature can accelerate the reaction rate, which is desirable for industrial applications, but may lead to a decrease in enantioselectivity. chemrxiv.orgmdpi.com A balance must therefore be struck to optimize both efficiency and stereochemical purity.
Solvent Polarity: The choice of solvent plays a crucial role in the asymmetric reduction of ketones. The polarity of the solvent can influence the solubility of the substrate and catalyst, as well as stabilize the transition state of the reaction. Studies on analogous asymmetric transfer hydrogenations have shown that decreasing solvent polarity can be beneficial for both conversion and stereoselectivity. mdpi.com For example, non-polar aprotic solvents like toluene have been found to be superior to more polar solvents such as dichloromethane (DCE) or tetrahydrofuran (THF). This is potentially due to more favorable interactions within the catalytic cycle in a less polar environment, leading to a more ordered and selective transition state.
Table 1: Effect of Temperature and Solvent on Enantioselectivity and Yield in a Model Asymmetric Reduction
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane (DCE) | 45 | 90 | 85 |
| 2 | Toluene | 45 | 93 | 87 |
| 3 | Toluene | 25 (Room Temp.) | 91 | >99 |
| 4 | Tetrahydrofuran (THF) | 25 (Room Temp.) | 88 | 94 |
Note: Data is representative of typical trends observed in asymmetric transfer hydrogenation of ketones and may not reflect specific experimental results for this compound.
Catalyst Loading and Reaction Efficiency
The optimal catalyst loading for a given transformation is typically determined through empirical optimization studies. For asymmetric transfer hydrogenations, catalyst loadings in the range of 2-10 mol% are often found to be optimal. chemrxiv.org Using a catalyst concentration within this range ensures a sufficient rate of reaction to achieve high conversion in a reasonable timeframe while maintaining high enantioselectivity.
Deviating from the optimal range can have negative consequences. A lower catalyst loading may lead to sluggish or incomplete reactions, requiring significantly longer reaction times to achieve full conversion. Conversely, an unusually high catalyst loading is not only uneconomical, especially with expensive chiral catalysts, but can sometimes lead to a decrease in enantioselectivity. chemrxiv.org This erosion in selectivity at high concentrations may be attributed to the formation of less selective catalyst aggregates or the promotion of uncatalyzed background reactions. Therefore, careful optimization of catalyst loading is essential for developing an efficient and cost-effective synthetic process.
Table 2: Influence of Catalyst Loading on Reaction Efficiency
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 0.5 | 36 | 75 | 92 |
| 2 | 2.0 | 18 | 90 | 94 |
| 3 | 5.0 | 12 | 91 | 94 |
| 4 | 15.0 | 12 | 91 | 89 |
Note: Data is illustrative of general trends in asymmetric catalysis and does not represent specific experimental values for the synthesis of this compound.
pH Control in Synthetic Pathways
While the use of acidic or basic conditions is integral to many organic syntheses, detailed studies focusing specifically on the influence of precise pH control on the stereoselective synthesis of this compound are not extensively reported in the available literature. However, the general principles of acid-base chemistry suggest that pH could play a significant role.
Industrial Production Methods and Scalability Considerations for Enantiopure this compound
The industrial production of a chiral intermediate like this compound requires the development of a process that is not only efficient and high-yielding but also robust, safe, and economically viable on a large scale. nih.gov The synthesis of Ritonavir, for which this amine is a key precursor, has undergone significant process development to meet the demands of low environmental impact and cost-effectiveness. epo.orgnih.gov
Scalability Considerations:
Process Optimization: Transitioning from a laboratory-scale synthesis to industrial production involves re-optimization of reaction conditions. Parameters such as reagent concentration, addition rates, and mixing efficiency must be carefully controlled in large-scale reactors to manage heat flow and ensure consistent product quality.
Catalyst Selection and Recovery: For catalytic asymmetric processes, the cost of the chiral catalyst is a major factor. On an industrial scale, there is a strong incentive to use catalysts with high turnover numbers. Furthermore, implementing methods for catalyst recovery and reuse is critical for improving the economic feasibility of the process. Immobilized catalysts, which can be used in continuous flow reactors, offer a promising solution for simplified separation and recycling. researchgate.netchemrxiv.org
Purification Methods: Achieving high chemical and enantiomeric purity is paramount for pharmaceutical intermediates. On a large scale, purification by chromatography is often prohibitively expensive. Therefore, developing robust crystallization-based purification methods is highly desirable. Diastereomeric salt resolution or direct crystallization of the final product can be effective methods for isolating the desired enantiomer with high purity.
Waste Reduction: Modern process chemistry emphasizes "green" or sustainable synthesis, which aims to minimize waste. epo.org This involves choosing synthetic routes with high atom economy, reducing the use of protecting groups, and selecting environmentally benign solvents.
The industrial synthesis of this compound likely involves a highly optimized asymmetric reduction of 2-acetylthiazole or a related precursor, followed by a robust purification protocol to ensure it meets the stringent purity requirements for its use in the synthesis of active pharmaceutical ingredients. nih.gov
Chemical Reactivity and Derivatization Strategies of R 1 Thiazol 2 Yl Ethanamine
Nucleophilic Substitution Reactions Involving the Amine Functionality
The primary amine group in (R)-1-(Thiazol-2-YL)ethanamine is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to many derivatization strategies.
The nucleophilicity of the amine can be influenced by the electronic properties of the thiazole (B1198619) ring. The thiazole ring, being heteroaromatic, can modulate the electron density on the amine nitrogen. Studies on similar 2-aminothiazole (B372263) derivatives have shown that the C2 position of the thiazole ring is electron-deficient, which can influence the reactivity of attached functional groups. pharmaguideline.com The primary amino group of related compounds has been shown to have higher nucleophilicity than other parts of the molecule, such as an imidazole (B134444) moiety, in reactions with electrophiles like allenyl isothiocyanate. semanticscholar.org
Coupling Reactions for the Construction of Expanded Molecular Frameworks
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. researchgate.netrsc.org While specific examples involving this compound are not extensively documented in the provided search results, the principles of these reactions can be applied to this molecule. The amine functionality can be utilized in Buchwald-Hartwig amination reactions with aryl halides or triflates to form N-aryl derivatives.
Furthermore, the thiazole ring itself can participate in C-H activation and subsequent coupling reactions. Palladium-catalyzed direct arylation of thiazole derivatives has been demonstrated, typically occurring at the C5 position. researchgate.net This allows for the direct connection of aryl groups to the thiazole core, leading to the synthesis of biaryl and heteroaryl structures. Such strategies can be employed to create expanded molecular frameworks with potential applications in materials science and medicinal chemistry. For instance, palladium-catalyzed oxidative C–H/C–H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been developed. rsc.org
Alkylation and Acylation Reactions at the Amine Group
The primary amine of this compound readily undergoes alkylation and acylation reactions. Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, control over the degree of alkylation can be challenging and may result in a mixture of products.
Acylation, on the other hand, is a more controlled and widely used derivatization strategy. The reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. This reaction is often used to introduce a wide variety of functional groups onto the molecule, thereby modifying its physicochemical properties. For instance, N-acylated 2-aminobenzothiazoles have been synthesized and evaluated for their biological activities. mdpi.com The synthesis of N-(thiazol-2-yl)acetamide from 2-aminothiazole and acetyl chloride is a well-established reaction. nih.gov
Table 1: Examples of Acylation Reactions with 2-Aminothiazole Derivatives
| Acylating Agent | Product | Reference |
| Acetyl chloride | N-(Thiazol-2-yl)acetamide | nih.gov |
| 2-(Naphthalen-2-yloxy)acetyl chloride | N-(Benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide | mdpi.com |
| 4-(Naphthalen-2-yl)butanoyl chloride | N-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)butanamide | mdpi.com |
Condensation Reactions with Diverse Electrophiles (e.g., Isothiocyanates, Carbonyl Compounds)
Condensation reactions provide a straightforward route to a diverse range of derivatives from this compound. The reaction with isothiocyanates is a common method for the synthesis of thiourea (B124793) derivatives. organic-chemistry.orgresearchgate.netnih.gov These reactions typically proceed under mild conditions and result in high yields. Similarly, reaction with isocyanates affords the corresponding urea (B33335) derivatives. iiste.orgrsc.org
The amine group can also undergo condensation with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines. Condensation reactions of 2-aminothiazoles with aromatic aldehydes are utilized to generate various heterocyclic structures. pharmaguideline.com
Table 2: Condensation Reactions of Aminothiazoles
| Electrophile | Product Type | Reference |
| Isothiocyanates | Thioureas | organic-chemistry.orgresearchgate.netnih.gov |
| Isocyanates | Ureas | iiste.orgrsc.org |
| Aldehydes/Ketones | Schiff Bases (Imines) | pharmaguideline.com |
Oxidation and Reduction Reactions of the Thiazole Ring and Amine Group
The thiazole ring and the amine group of this compound can undergo both oxidation and reduction reactions, although the outcomes can be complex.
Oxidation: The primary amine group can be oxidized, though this can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of primary amines by hydroxyl radicals has been studied, leading to the formation of ammonia (B1221849) or nitrates depending on the molecular structure. nih.gov The thiazole ring itself is generally stable to oxidation, but strong oxidizing agents can lead to ring cleavage.
Reduction: The thiazole ring is relatively stable to catalytic hydrogenation with platinum. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com Reductive ring-opening of 2-aminothiazole derivatives with sodium in liquid ammonia has also been reported. researchgate.net The reduction of the amine group is not a common transformation for this class of compounds.
Synthesis of Complex Thiazole Derivatives and Analogues Utilizing this compound as a Precursor
This compound is a valuable precursor for the synthesis of more complex thiazole-containing molecules, often through multicomponent reactions (MCRs). MCRs allow for the construction of complex products in a single step from three or more starting materials, offering high atom economy and efficiency. nih.govresearchgate.netorganic-chemistry.orgmedmedchem.com
For example, the amine functionality can participate in Ugi or Passerini-type reactions to introduce multiple points of diversity. Additionally, the derivatized amine, such as in an amide or thiourea, can undergo further cyclization reactions to form fused heterocyclic systems. The synthesis of thiazole derivatives through multicomponent reactions often involves the in-situ formation of a reactive intermediate from the amine, which then reacts with other components to build the final product. nih.gov
Structure-Activity Relationship (SAR) Studies through Derivatization
Derivatization of this compound is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired pharmacological effect. nih.govmdpi.com
Modifications to the amine group, such as acylation or the formation of ureas and thioureas, can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of N-(thiazol-2-yl)-benzamide analogs, modifications to the thiazole and phenyl rings led to significant changes in their activity as antagonists of the Zinc-Activated Channel (ZAC). nih.gov SAR studies on thiazole derivatives have revealed that the nature and position of substituents on the thiazole ring and on the N-acyl group can be crucial for biological activity. mdpi.com For instance, the presence of electron-withdrawing groups on a phenyl ring attached to a thiazole-containing scaffold was found to enhance anticonvulsant activity in one study. mdpi.com
Applications in Organic Synthesis and Medicinal Chemistry As a Chiral Building Block
Role as a Chiral Intermediate in Pharmaceutical Synthesis
The primary application of (R)-1-(Thiazol-2-YL)ethanamine in the pharmaceutical industry is as a key chiral intermediate. The stereochemistry of a drug is crucial for its pharmacological activity, and this compound provides a reliable source of a specific enantiomer, ensuring the synthesis of enantiomerically pure final products.
A prominent example of its use is in the synthesis of Mirabegron, a medication used to treat overactive bladder. newdrugapprovals.orgnewdrugapprovals.orgchemicalbook.com Mirabegron is the (R)-enantiomer, and its synthesis relies on the introduction of the chiral center from a precursor like this compound or a related chiral molecule. newdrugapprovals.orggoogle.com The synthesis of Mirabegron involves coupling a derivative of (2-amino-1,3-thiazol-4-yl)acetic acid with an amine side chain that contains the critical (R)-configured stereocenter. newdrugapprovals.orgchemicalbook.comgoogleapis.com The use of this specific chiral amine ensures the correct spatial orientation of the functional groups in the final drug molecule, which is essential for its selective binding to the β3 adrenergic receptor in the bladder's detrusor muscle. newdrugapprovals.org
The table below illustrates key pharmaceuticals synthesized using thiazole-containing chiral intermediates.
| Drug Name | Therapeutic Use | Role of Chiral Thiazole (B1198619) Intermediate |
| Mirabegron | Overactive Bladder | Provides the essential (R)-enantiomer required for selective β3 adrenergic receptor agonism. newdrugapprovals.orggoogle.com |
Utilization as a Scaffold for Rational Drug Design and Development
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.govump.edu.pl this compound leverages this by incorporating a chiral center, providing a three-dimensional structure that can be used for the rational design of new and selective drugs. The presence of the chiral amine adjacent to the thiazole ring enhances binding selectivity for specific biological targets. myskinrecipes.com
This scaffold is valuable in developing enantioselective drugs, particularly for conditions affecting the central nervous system. myskinrecipes.com Researchers utilize this structure to design molecules that can fit precisely into the active sites of enzymes or receptors, leading to higher potency and potentially fewer off-target effects. For instance, it is employed in the design and synthesis of kinase inhibitors and anti-inflammatory agents, where specific stereochemistry is often a prerequisite for activity. myskinrecipes.com The thiazole moiety can be modified to fine-tune the electronic and steric properties of the molecule, while the chiral amine provides a key interaction point for binding to the target protein. nih.gov
Contribution to the Synthesis of Bioactive Molecules
Beyond approved pharmaceuticals, this compound contributes to the synthesis of a wide array of bioactive molecules. The thiazole nucleus is a component of many natural products, including vitamins like thiamine, and is known to be a pharmacophore for a multitude of biological activities. citedrive.comeurekaselect.com
The synthesis of novel thiazol-2-amines and their derivatives has led to the discovery of compounds with significant antimicrobial activity. nih.gov The chiral nature of this compound allows for the creation of stereoisomerically defined compounds, which is crucial for studying structure-activity relationships (SAR). For example, derivatives have been synthesized and tested against various pathogenic strains of bacteria and fungi, with some analogues showing excellent inhibitory activity. nih.govresearchgate.net The combination of the thiazole ring and the chiral amine provides a framework for developing molecules that can be further explored as potential leads for new drugs against resistant microbial parasites. nih.gov
Facilitation of the Development of Thiazole Derivatives with Diverse Biological Activities
The use of this compound as a starting material facilitates the systematic development of libraries of thiazole derivatives. researchgate.net This allows chemists to explore how modifications to the structure impact biological activity. The thiazole ring system is a versatile core that can be readily functionalized, leading to compounds with a broad spectrum of pharmacological properties. nih.goveurekaselect.comglobalresearchonline.net
Thiazole-containing compounds have demonstrated a remarkable range of biological effects, including:
Antimicrobial (Antibacterial and Antifungal) Activity researchgate.netnih.govresearchgate.netmdpi.com
Anti-inflammatory Activity globalresearchonline.netnih.gov
Anticancer and Antitumor Activity globalresearchonline.netnih.govnih.gov
Antiviral Activity nih.gov
Antiprotozoal Activity nih.govnih.gov
By starting with a chirally pure building block like this compound, researchers can synthesize series of derivatives where the stereochemistry is constant, allowing for a clearer understanding of the impact of other structural modifications on the observed biological activity. myskinrecipes.com This approach is more efficient than synthesizing a racemic mixture and then separating the enantiomers, a process that can be costly and time-consuming.
Emerging Applications in Agrochemical Research, Particularly as Antimicrobial Agents
The application of this compound and related chiral thiazoles is expanding into the field of agrochemical research. myskinrecipes.com There is a significant need for new and effective antimicrobial agents to protect crops from fungal and bacterial diseases. researchgate.net The known antimicrobial properties of thiazole derivatives make them attractive candidates for the development of new agrochemicals. mdpi.comnanobioletters.commdpi.com
Specifically, this chiral building block is utilized in the development of stereoselective herbicides and pesticides. myskinrecipes.com The stereochemistry of an agrochemical can have a profound impact on its efficacy and its environmental profile. By using an enantiomerically pure starting material, it is possible to develop pesticides that are more potent against the target organism while having a reduced impact on non-target species and the environment. The thiazole scaffold, in combination with the chiral center, offers a promising avenue for the discovery of novel agrochemicals with improved performance and safety characteristics. myskinrecipes.com
The table below summarizes the diverse biological activities of thiazole derivatives.
| Biological Activity | Description |
| Antimicrobial | Effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnanobioletters.comnih.gov |
| Anti-inflammatory | Some derivatives have shown the ability to inhibit inflammatory pathways. globalresearchonline.netnih.gov |
| Anticancer | Certain thiazole compounds exhibit potent anti-proliferative activity against various tumor cell lines. globalresearchonline.netnih.gov |
| Antiprotozoal | Active against parasites such as Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. nih.gov |
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable tools for the structural determination of "(R)-1-(Thiazol-2-YL)ethanamine," offering insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of a related 2-aminothiazole (B372263) derivative in DMSO-d₆ typically shows characteristic signals for the thiazole (B1198619) ring protons, the amine protons, and the protons of the ethylamine (B1201723) side chain. For instance, the thiazole proton often appears as a singlet around δ 7.55 ppm. The amine protons (NH₂) would likely present as a broad signal, which is exchangeable with D₂O, around δ 7.17 ppm. The methyl protons of the ethylamine group would appear as a doublet, and the methine proton as a quartet, with their chemical shifts influenced by the chiral center and the adjacent thiazole ring. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For a 4-methyl-2-aminothiazole derivative, characteristic peaks are observed for the thiazole ring carbons (e.g., δ 169.2, 153.4, 111.1 ppm) and the methyl carbon (δ 15.7 ppm). In "this compound," one would expect distinct signals for the two thiazole carbons, the chiral methine carbon, and the methyl carbon of the ethylamine side chain. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of a 2-aminothiazole derivative typically displays characteristic absorption bands. Key vibrational frequencies (in cm⁻¹) include:
N-H stretching: for the primary amine group, usually appearing as a pair of bands in the 3300-3500 cm⁻¹ region.
C-H stretching: for the aromatic C-H on the thiazole ring and the aliphatic C-H bonds of the ethyl group, typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=N stretching: of the thiazole ring, which is expected in the 1620-1650 cm⁻¹ range. rsc.org
C=C stretching: of the thiazole ring, appearing in the 1400-1600 cm⁻¹ region. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiazole-containing compounds generally exhibit absorption maxima in the UV region. The UV-Vis spectrum of thiazole itself shows an absorption maximum around 235 nm. For "this compound," the presence of the thiazole ring is expected to result in characteristic UV absorption bands, which can be useful for quantitative analysis. nist.gov
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For "this compound," the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern can provide valuable structural information. For instance, the mass spectrum of 2-aminothiazole shows a prominent molecular ion peak and characteristic fragment ions. nist.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.
Table 1: Spectroscopic Data for Thiazole Derivatives
| Technique | Compound | Solvent | Key Signals/Bands |
| ¹H NMR | 4-Methyl-2-aminothiazole | DMSO-d₆ | δ 7.55 (s, 1H, H-thiazole), 7.17 (br, 2H, NH₂), 2.17 (s, 3H, CH₃) |
| ¹³C NMR | 4-Methyl-2-aminothiazole | DMSO-d₆ | δ 169.2, 153.4, 111.1, 15.7 |
| IR | 2-Aminothiazole derivative | KBr | 3429 (NH₂), 1635 (C=N), 1234, 1145 (C=C) |
| UV-Vis | Thiazole | - | λmax ≈ 235 nm |
| MS | 2-Aminothiazole | - | Molecular Ion (M⁺) at m/z 100 |
Chromatographic Techniques for Purity and Enantiopurity Assessment
Chromatographic methods are essential for separating "this compound" from impurities and for determining its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for assessing the enantiomeric purity of chiral compounds. nih.gov To separate the (R) and (S) enantiomers of 1-(thiazol-2-yl)ethanamine (B1319738), a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral amines. nih.gov The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or acetonitrile/water with additives) to achieve baseline separation of the two enantiomers. pensoft.net The ratio of the peak areas for the (R) and (S) enantiomers directly corresponds to the enantiomeric excess (ee) of the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This technique is highly valuable for purity assessment, allowing for the separation of the target compound from any synthesis-related impurities or degradation products. The mass spectrometer provides molecular weight information for each separated component, aiding in their identification. For quantitative analysis of impurities, a validated LC-MS method is crucial.
Optical Rotation Measurements for Chiral Purity Confirmation
Optical rotation is a fundamental property of chiral substances and is used to confirm their chiral purity. A solution of a chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this property. For "this compound," a positive or negative specific rotation value would be expected, while its enantiomer, (S)-1-(thiazol-2-yl)ethanamine, would exhibit a specific rotation of equal magnitude but opposite sign. A racemic mixture (a 50:50 mixture of both enantiomers) would have a specific rotation of zero. Measuring the optical rotation of a sample and comparing it to the value of the pure enantiomer allows for the calculation of its optical purity, which is often correlated with the enantiomeric excess determined by chiral HPLC.
Thermal Analysis Techniques for Stability Studies
Thermal analysis techniques are employed to evaluate the thermal stability and characterize the physicochemical properties of "this compound." nih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. mdpi.com A TGA thermogram of "this compound" would reveal its decomposition temperature, providing information about its thermal stability. Any mass loss at lower temperatures could indicate the presence of residual solvents or moisture.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov A DSC thermogram can identify thermal events such as melting, crystallization, and glass transitions. For "this compound," DSC would determine its melting point and enthalpy of fusion. This information is critical for understanding its physical stability and for formulation development. Polymorphism, the existence of different crystalline forms, can also be investigated using DSC.
Table 2: Analytical Techniques for Purity and Stability of this compound
| Technique | Purpose | Key Information Obtained |
| Chiral HPLC | Enantiopurity Assessment | Enantiomeric excess (ee), separation of (R) and (S) enantiomers |
| LC-MS | Purity Assessment | Identification and quantification of impurities |
| X-ray Diffraction | Absolute Configuration | Definitive assignment of the 'R' configuration, molecular conformation |
| Optical Rotation | Chiral Purity Confirmation | Specific rotation [α], confirmation of enantiomeric purity |
| TGA | Thermal Stability | Decomposition temperature, presence of volatiles |
| DSC | Physicochemical Characterization | Melting point, enthalpy of fusion, polymorphism |
Computational Studies and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Binding Affinity Prediction (e.g., Enzyme-Inhibitor Interactions, Antilipase Inhibition)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to forecast the binding affinity and interaction mode of a ligand with its target protein. Studies on various thiazole (B1198619) derivatives have demonstrated their potential as inhibitors for a range of enzymes through detailed docking analyses.
Research has shown that thiazole-containing compounds can act as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Molecular docking studies of 2,4-disubstituted thiazole derivatives revealed that these molecules can effectively bind to the colchicine (B1669291) binding site of tubulin. nih.govnih.gov The interpretation of docking results indicated that the thiazole ring and its substituents play a significant role in destabilizing tubulin through various binding interactions, including hydrophobic and hydrophilic contacts. nih.gov For instance, certain derivatives showed superior binding affinity compared to the reference drug combretastatin (B1194345) A-4. nih.gov
In the context of antilipase activity, a novel green methodology was developed to synthesize thiazole-substituted Betti bases using porcine pancreatic lipase (B570770) (PPL) as a biocatalyst. researchgate.net While this study focused on synthesis, the interaction with PPL highlights the relevance of thiazoles in enzyme-related research. Other studies have explored the potential of thiazole derivatives as inhibitors for enzymes like DNA gyrase and cyclooxygenase (COX) isoenzymes. researchgate.netnih.gov Docking analyses of substituted-2-aminothiazoles against DNA gyrase (PDB ID: 1KZN) showed favorable binding interactions comparable to the known inhibitor clorobiocin. researchgate.net Similarly, docking has been used to understand the binding motifs of thiazole derivatives with the COX-2 isoenzyme.
The binding affinities and key interactions of representative thiazole derivatives with their respective protein targets are summarized below.
| Target Protein | PDB ID | Thiazole Derivative Example | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Tubulin | 1SA0 | 2,4-disubstituted thiazole | -13.25 | LeuB28, AsnA10, LysB352, LeuB255 nih.gov |
| DNA Gyrase | 1KZN | Substituted-2-aminothiazole | Favorable, comparable to clorobiocin | Not specified researchgate.net |
| 15-Lipoxygenase (15-LOX) | 1LOX | 3,6-diphenylimidazo[2,1-b]thiazol-5-amine | Not specified | Hydrophobic interactions are key nih.gov |
| Enoyl-acyl carrier protein (enoyl-ACP) reductase | 1BVR | Thiazolidine-4-one derivative | Not specified | Strong ligand binding energy observed |
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Structural Verifications
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like thiazole derivatives. nih.govresearchgate.net DFT calculations are used to optimize molecular geometries, predict vibrational frequencies (FT-IR, Raman), and determine various electronic properties, providing deep mechanistic insights and structural verification. researchgate.netepu.edu.iq
DFT studies on thiazole compounds often employ methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to compute optimized geometrical structures. researchgate.netresearchgate.net These calculations allow for the comparison of theoretical predictions with experimental data from techniques like FT-IR, 1H-NMR, and 13C-NMR, confirming the proposed molecular structures. epu.edu.iq For example, studies on newly synthesized thiazole derivatives have shown that theoretical predictions from DFT align well with observed experimental data. researchgate.net
Furthermore, DFT is used to analyze frontier molecular orbitals (HOMO and LUMO), local reactivity indices, and molecular electrostatic potential (MEP) maps. nih.gov This analysis helps to explain the observed regioselectivity in chemical reactions and supports proposed reaction mechanisms. nih.gov The energy gap between the HOMO and LUMO, calculated via DFT, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. DFT has also been instrumental in understanding the structural and electronic characteristics of polythiophenes containing thiazole units, which are relevant for developing conducting materials. nih.gov
| Study Focus | DFT Method/Basis Set | Software | Key Findings |
| Structural and Mesomorphic Study of Thiazole Derivatives | B3LYP/6-311G(d,p) | Gaussian 9 | Confirmed proposed structures; terminal alkoxy groups significantly influence energy and physical properties. researchgate.netepu.edu.iq |
| Regioselective Synthesis of Fused Thiazoles | Not specified | Not specified | Explained observed regioselectivity and supported the reaction mechanism through FMO, reactivity indices, and MEP analysis. nih.gov |
| Geometry Optimization and Spectroscopic Analysis | M06/6-311G+(d,p) | Not specified | Examined theoretically optimized geometrical structures of aminothiazole-containing Schiff bases and their metal chelates. nih.gov |
| NMR and IR Spectra of a Thiadiazol-carboxamide | HF/6-311++G(d,p), B3LYP/6-311++G(d,p) | Not specified | Computed optimized geometry, Mulliken charges, and harmonic vibrational frequencies; calculated 13C and 1H NMR chemical shifts. researchgate.net |
Molecular Orbital Calculations (e.g., Self-Consistent Field (SCF) Calculations for Tautomeric Equilibria)
Molecular orbital (MO) calculations are fundamental to understanding the electronic behavior of molecules. Methods like the Self-Consistent Field (SCF) approach, often used within frameworks like Hartree-Fock or DFT, are employed to approximate the electronic wavefunction and energy of a quantum many-body system. A significant application of these calculations for thiazole-related compounds is the study of tautomeric equilibria.
Many heterocyclic compounds containing an amino group adjacent to the ring nitrogen, such as 2-aminothiazoles, can theoretically exist in different tautomeric forms (amino/imino). Similarly, related structures like 1,3-thiazolidine-2-thione exhibit a thione/thiol tautomerism. researchgate.netepa.govunicamp.br Computational studies are crucial for determining the relative stability of these tautomers.
Theoretical calculations using DFT have been used to support experimental data from NMR, IR, and UV-Vis spectroscopies in studying the tautomeric equilibrium of 1,3-thiazolidine-2-thione. epa.govunicamp.br These studies indicate the predominance of the thione tautomer in the solid state, which is consistent with crystallographic data. epa.gov In solution, the equilibrium can be influenced by solvent polarity and temperature. MO calculations can quantify the energy difference between tautomers, providing insight into their relative populations under different conditions.
Crystal Engineering Principles Applied to Resolution Processes
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. Key interactions that guide the assembly of molecules in a crystal lattice include hydrogen bonding, halogen bonding, π–π stacking, and van der Waals forces. rsc.org For chiral molecules like (R)-1-(Thiazol-2-YL)ethanamine, crystal engineering principles are fundamental to developing processes for enantiomeric resolution.
The crystal structures of numerous thiazole derivatives have been determined, revealing the supramolecular synthons that govern their packing. In many 2-aminothiazole (B372263) structures, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming characteristic ring motifs, such as R22(8) graph-set patterns. nih.govresearchgate.net Weak interactions, including C—H⋯O, C—H⋯N, and C—H⋯π interactions, also play a crucial role in stabilizing the three-dimensional crystal packing. nih.govnih.gov
The application of crystal engineering to resolution processes involves exploiting the different ways enantiomers or diastereomers pack in a crystal. By introducing a chiral resolving agent, diastereomeric salts are formed which have different physical properties, including solubility and crystal packing. A detailed understanding of the intermolecular interactions in these diastereomeric crystals, often gained through X-ray crystallography and supported by computational analysis like Hirshfeld surface analysis, allows for the optimization of selective crystallization. rsc.orgnih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal, highlighting the key interactions responsible for the supramolecular architecture. nih.gov By understanding and controlling these noncovalent interactions, it is possible to design efficient resolution processes to isolate a single enantiomer, such as this compound.
| Compound | Key Intermolecular Interactions | Supramolecular Motif/Feature |
| 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | N—H⋯N, C—H⋯O | Pairs of molecules form R22(8) rings, creating polymeric chains. nih.gov |
| 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide | N—H⋯N | Inversion dimers linked by pairs of hydrogen bonds generate R22(8) rings. researchgate.net |
| Pyrazolyl-thiazole derivatives | π-stacking, halogen bonding, chalcogen bonding | Structure-directing role of various noncovalent interactions analyzed. rsc.org |
| (RS)-5-(4-methoxyphenyl)-1-(4-phenythiazol-2-yl)-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | C—H⋯S, C—H⋯π (aryl/alkyne) | Molecules linked into ribbons. nih.gov |
Future Research Directions and Emerging Applications
Development of Novel Chiral Catalysts Incorporating Thiazole (B1198619) Derivatives
The inherent chirality and structural features of thiazole derivatives make them promising candidates for the design of new chiral catalysts. Research is moving towards creating sophisticated catalysts where the thiazole unit plays a crucial role in inducing stereoselectivity in chemical reactions.
One promising avenue involves the synthesis of novel chiral bifunctional L-thiazoline-thiourea derivatives. nih.gov These catalysts, which can be synthesized from readily available L-cysteine, have shown high efficacy in enantioselective Michael addition reactions. nih.gov For instance, the addition of acetylacetone (B45752) to β-nitrostyrenes using these catalysts has yielded products with up to 98% enantiomeric excess (ee). nih.gov Future work will likely focus on expanding the library of these thiazole-based catalysts and applying them to a wider range of asymmetric transformations. The goal is to develop robust catalysts that offer high yields and exceptional stereoselectivity for synthesizing complex chiral molecules.
Table 1: Performance of a Chiral L-Thiazoline-Thiourea Catalyst
| Reactants | Catalyst Type | Enantiomeric Excess (ee) | Product Configuration |
|---|
Exploration of Undiscovered Therapeutic Targets for Thiazole-Containing Compounds
The thiazole ring is a privileged scaffold found in numerous clinically approved drugs, including several anticancer agents like Dasatinib and Ixabepilone. nih.govresearchgate.net This success has spurred intensive research into identifying new therapeutic applications for compounds containing this moiety.
Current research highlights the potential of thiazole derivatives to inhibit a wide array of biological targets. researchgate.net These compounds have been developed as inhibitors for various enzymes and cellular pathways implicated in cancer, such as tyrosine kinases, B-RAF enzymes, and microtubules. researchgate.net The versatility of the thiazole nucleus allows for structural modifications to design potent and selective inhibitors for specific biological targets. nih.gov
Future exploration will likely focus on identifying novel protein-protein interactions and enzymatic pathways that can be modulated by thiazole-containing molecules. The broad spectrum of biological activities already observed—including antibacterial, antifungal, antimalarial, and antiviral properties—suggests that many therapeutic targets remain undiscovered. wisdomlib.orgresearchgate.net Researchers aim to design next-generation thiazole compounds with enhanced potency and selectivity for diseases ranging from cancer to infectious diseases and neurodegenerative disorders. mdpi.comnih.gov
Table 2: Investigated Therapeutic Targets for Thiazole Derivatives
| Therapeutic Area | Potential Biological Targets | Example Compounds/Derivatives |
|---|---|---|
| Oncology | Tyrosine Kinases, B-RAF, Microtubules, Polymerases | Dasatinib, Dabrafenib, Ixabepilone |
| Infectious Diseases | Bacterial and Fungal Enzymes, Plasmodium falciparum | Various synthetic thiazole derivatives |
Advancements in Green Chemistry Approaches for the Synthesis of (R)-1-(Thiazol-2-YL)ethanamine
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. Future research is focused on developing more environmentally benign and efficient methods for producing this compound and related structures.
Recent advancements have demonstrated the use of eco-friendly biocatalysts, such as those derived from chitosan, for the synthesis of thiazole derivatives. nih.gov These methods often employ milder reaction conditions, reduce reaction times, and allow for the catalyst to be reused multiple times without significant loss of activity. nih.govmdpi.com The use of ultrasonic irradiation in conjunction with these biocatalysts has been shown to significantly improve reaction yields. nih.gov Other green approaches include one-pot, multi-component reactions that minimize waste by maximizing atom economy and avoiding the isolation of intermediates. researchgate.net The use of aqueous media or solvent-free conditions further enhances the environmental credentials of these synthetic routes. ufms.brmdpi.com
The application of these green principles to the specific synthesis of enantiopure this compound is a key future objective. This involves designing stereoselective syntheses that avoid hazardous reagents and solvents while maximizing efficiency and yield. nih.gov
Table 3: Comparison of Green Synthesis Methodologies for Thiazole Derivatives
| Method | Catalyst/Medium | Key Advantages |
|---|---|---|
| Ultrasonic Irradiation | Chitosan-based hydrogel (TCsSB) | Mild conditions, short reaction times, high yields, catalyst reusability. nih.gov |
| Aqueous Media Synthesis | Acetic acid in water | Avoids use of hazardous concentrated acids and organic solvents. ufms.br |
| One-Pot, Three-Component Reaction | Triethylamine | High efficiency, simplified procedure. researchgate.net |
Design of Highly Efficient and Scalable Production Methods for Enantiopure this compound
As a chiral building block, the enantiopurity of this compound is critical for its application in pharmaceuticals and asymmetric synthesis. Consequently, a major area of future research is the development of production methods that are not only efficient and high-yielding but also scalable and capable of consistently producing the desired (R)-enantiomer with high enantiomeric excess.
Current synthetic strategies for thiazole derivatives often involve multi-step processes. nih.govnih.gov For industrial-scale production, these routes need to be optimized to reduce the number of steps, minimize the use of expensive or hazardous reagents, and simplify purification procedures. This involves exploring novel catalytic systems that can achieve the desired stereoselectivity in a single step or through a streamlined, convergent synthesis.
The development of robust chiral resolution techniques or, more preferably, asymmetric synthesis routes will be paramount. Asymmetric hydrogenation or transfer hydrogenation of a corresponding ketimine precursor using a suitable chiral catalyst is a potential strategy. The challenge lies in designing a catalyst that is highly active, selective, and stable under process conditions. The ultimate goal is to establish a manufacturing process that is economically viable, environmentally sustainable, and capable of meeting the potential future demand for enantiopure this compound as a key intermediate in the chemical and pharmaceutical industries.
Q & A
Q. Key considerations :
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize racemization during salt formation or purification .
How can computational methods aid in predicting the reactivity and stability of this compound?
Density functional theory (DFT) calculations are critical for modeling:
- Thermochemical properties : Gibbs free energy of formation and reaction pathways using hybrid functionals (e.g., B3LYP) to assess stability under varying pH and temperature .
- Electronic structure analysis : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites on the thiazole ring and amine group .
- Solvent effects : PCM (Polarizable Continuum Model) simulations to evaluate solubility and solvation energetics .
Q. Experimental validation :
- Correlate DFT-predicted pKa values with potentiometric titration data.
- Compare calculated vibrational spectra (IR) with experimental results to validate conformational stability .
What advanced characterization techniques are essential for confirming the stereochemistry of this compound?
- X-ray crystallography : Single-crystal analysis using SHELX software to resolve absolute configuration .
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with UV detection to quantify ee .
- NMR spectroscopy : NOESY/ROESY experiments to detect spatial proximity of protons and confirm stereochemical assignments .
Case study :
In the synthesis of analogous (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, X-ray crystallography confirmed the (R)-configuration via anomalous dispersion effects .
How do structural modifications of the thiazole ring impact the biological activity of this compound derivatives?
Modifications at the thiazole C4/C5 positions or the ethylamine side chain alter bioactivity:
- C4 substitution : Electron-withdrawing groups (e.g., Cl, NO2) enhance electrophilicity, increasing interactions with biological targets like kinases .
- Ethylamine chain elongation : Extending the chain to a propylamine group improves membrane permeability but may reduce target specificity .
Q. Biological assays :
- Apoptosis studies : Flow cytometry with Annexin V/PI staining to assess mitochondrial pathway activation in cancer cells .
- ROS detection : DCFH-DA probes quantify reactive oxygen species (ROS) generation linked to cytotoxicity .
How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?
Discrepancies often arise from:
Q. Mitigation strategies :
- Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, inert atmosphere).
- Multi-lab validation : Cross-validate yields and ee using independent synthetic routes (e.g., enzymatic vs. chemical resolution) .
What are the key differences in biological activity between (R)- and (S)-enantiomers of 1-(thiazol-2-yl)ethanamine?
- Receptor binding : The (R)-enantiomer shows higher affinity for G-protein-coupled receptors (GPCRs) due to steric complementarity with chiral binding pockets .
- Metabolic stability : The (S)-enantiomer may undergo faster hepatic clearance via CYP450 enzymes, as observed in pharmacokinetic studies of similar thiazole derivatives .
Q. Experimental design :
- Enantioselective assays : Use chiral stationary phases in SPR (Surface Plasmon Resonance) to measure binding kinetics .
- In vivo studies : Compare bioavailability and half-life in rodent models using enantiomer-specific LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
